Citronellyl benzoate
Overview
Description
Citronellyl benzoate is a chemical compound that belongs to the family of esters. It is a colorless liquid with a pleasant floral scent, and it is widely used in the fragrance industry. Citronellyl benzoate is obtained through the esterification of citronellol and benzoic acid. This process involves the reaction of an alcohol with an acid to form an ester and water. Citronellyl benzoate has various applications in the scientific research field due to its unique chemical properties and effects.
Scientific Research Applications
1. Odor Control
Citronellyl benzoate and related compounds like citronellol and citronellyl valerate have been studied for their application in odor control. A study demonstrated the use of an odorant binding protein for delayed fragrance release from textiles, which involved strong binding of citronellyl valerate and citronellol to the protein, showing potential in odor control applications (Silva et al., 2013).
2. Fragrance and Flavor Industry
Citronellyl benzoate and its derivatives are used in the fragrance and flavor industry. For example, citronellyl diesters have been studied for their thermal properties, indicating their potential use in various industrial applications (Worzakowska, 2014). Additionally, citronellyl disaccharide glycoside, as an aroma precursor, was isolated from rose flowers, further highlighting the role of citronellyl compounds in the fragrance sector (Oka et al., 1998).
3. Antibacterial Applications
Nanoencapsulation of 2-citronellyl benzimidazole demonstrated antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. This research suggests potential applications of citronellyl derivatives in antibacterial treatments (Warsito et al., 2019).
4. Biocatalysis in Chemical Synthesis
Citronellyl acetate, closely related to citronellyl benzoate, has been synthesized using biocatalysis methods. Studies have focused on enzymatic synthesis processes, demonstrating the application of citronellyl compounds in organic synthesis and potentially in the production of bio-based chemicals (Claon & Akoh, 1994).
5. Material Science
In material science, citronellyl compounds have been explored for modifying the properties of materials. For example, citronellyl diesters were studied for their thermal decomposition behavior, which is significant for material science applications, particularly in designing materials with specific thermal properties (Worzakowska, 2014).
properties
CAS RN |
10482-77-6 |
---|---|
Product Name |
Citronellyl benzoate |
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
InChI Key |
UDPCCAUIDDVTEL-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1 |
Other CAS RN |
10482-77-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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